molecular formula C20H26N2O B5618888 1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine

1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B5618888
M. Wt: 310.4 g/mol
InChI Key: GQZGOVYCZXNWGZ-UHFFFAOYSA-N
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Description

1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine is a compound that belongs to the class of piperazine derivatives. Piperazines are a group of chemicals that have a wide range of applications in medicinal chemistry due to their diverse biological activities. This particular compound is characterized by the presence of a 2,4-dimethylphenyl group and a 2-methoxyphenyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine typically involves the reaction of 1-(2,4-dimethylphenyl)methylpiperazine with 2-methoxyphenyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,4-dimethylphenyl)methyl]-4-(4-methoxyphenyl)piperazine
  • 1-[(2,4-dimethylphenyl)methyl]-4-(2-chlorophenyl)piperazine
  • 1-[(2,4-dimethylphenyl)methyl]-4-(2-hydroxyphenyl)piperazine

Uniqueness

1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine is unique due to the presence of both 2,4-dimethylphenyl and 2-methoxyphenyl groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar piperazine derivatives .

Properties

IUPAC Name

1-[(2,4-dimethylphenyl)methyl]-4-(2-methoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O/c1-16-8-9-18(17(2)14-16)15-21-10-12-22(13-11-21)19-6-4-5-7-20(19)23-3/h4-9,14H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZGOVYCZXNWGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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